Savory oil, summer variety

Chemical composition GC-MS Chemotype differentiation

Summer savory essential oil (CAS 8016-68-0), obtained by steam distillation of the flowering herb Satureja hortensis L. (Lamiaceae), is a phenol-rich essential oil with carvacrol, thymol, γ-terpinene, and p-cymene as its principal constituents.

Molecular Formula V68
Molecular Weight 3464.02 g/mol
CAS No. 8016-68-0
Cat. No. B13389581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSavory oil, summer variety
CAS8016-68-0
Molecular FormulaV68
Molecular Weight3464.02 g/mol
Structural Identifiers
SMILES[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V]
InChIInChI=1S/68V
InChIKeyPXRSJMTUZXTNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Summer Savory Essential Oil (CAS 8016-68-0): Composition, Procurement, and Differentiation Baseline


Summer savory essential oil (CAS 8016-68-0), obtained by steam distillation of the flowering herb Satureja hortensis L. (Lamiaceae), is a phenol-rich essential oil with carvacrol, thymol, γ-terpinene, and p-cymene as its principal constituents [1]. The oil is recognized as Generally Recognized As Safe (GRAS) by FEMA (FEMA No. 3013) for food flavoring applications and is governed by the ISO 7928-2:1991 specification standard for summer savory [2]. Unlike its winter savory (Satureja montana) counterpart, summer savory oil is distinguished by a carvacrol-dominant chemotype, with carvacrol concentrations typically ranging from 39% to 64% depending on cultivar and geographical origin [1]. However, substantial compositional variability exists among commercially available oils, making procurement decisions reliant on quantitative chemotype certification rather than nominal species identity [1].

Why Generic 'Savory Oil' Cannot Substitute for Certified Summer Savory Oil in Scientific and Industrial Applications


The term 'savory oil' encompasses two botanically and chemically distinct species—Satureja hortensis (summer savory) and Satureja montana (winter savory)—whose essential oils exhibit markedly different compositions and biological properties [1]. Even within S. hortensis, pronounced chemotype variation (carvacrol-rich vs. p-cymene-rich populations) exists across geographic origins, rendering nominal species identification insufficient for reproducible scientific outcomes [2]. Furthermore, sensory substitution with thymol-dominant oils such as thyme oil will fail to replicate the carvacrol-driven pungency and antimicrobial spectrum characteristic of carvacrol-chemotype summer savory oil [3]. Each differential evidence dimension below is therefore tied to verifiable chemotype composition specifications, ensuring procurement decisions rest on analytically confirmed parameters rather than ambiguous botanical or common name labeling.

Quantitative Differentiation Evidence: Summer Savory Oil (Satureja hortensis) Versus Closest Analogs


Carvacrol-Dominant Chemotype Differentiates Summer Savory Oil from Winter Savory and Thyme Oils

Summer savory essential oil (Satureja hortensis) is predominantly a carvacrol-rich chemotype, whereas winter savory oil (Satureja montana) is characterized by a p-cymene-dominant profile with significantly lower monoterpene phenol content [1]. In a direct head-to-head GC-MS comparison, S. hortensis contained 34.3% γ-terpinene and only 3.1% p-cymene, while S. montana contained 4.4% γ-terpinene and 21.9% p-cymene [1]. Thymol and carvacrol data in the same analysis were not reported for these two species in that source; however, independent analyses consistently show carvacrol as the dominant phenol in S. hortensis (39.3–63.7%), while thyme oil (Thymus vulgaris) is thymol-dominant (52.3% thymol, lower carvacrol) [2][3][4]. This phenol-type divergence carries direct implications for antimicrobial spectrum, sensory profile, and regulatory acceptance.

Chemical composition GC-MS Chemotype differentiation

Antimicrobial MIC Comparison: Summer Savory Essential Oil Versus Thymus daenensis Essential Oil Against Staphylococcus aureus

In a direct comparative broth microdilution study, the minimum inhibitory concentration (MIC) of summer savory (Satureja hortensis) essential oil against planktonic Staphylococcus aureus was 0.125 μl/ml, compared to 0.0625 μl/ml for Thymus daenensis essential oil [1]. The minimum bactericidal concentration (MBC) was identical for both oils at 0.125 μl/ml [1]. While T. daenensis demonstrated a 2-fold lower MIC, both oils exhibited equivalent bactericidal potency, and S. hortensis uniquely demonstrated anti-quorum sensing (anti-QS) activity via significant down-regulation of the hld gene (RNAIII transcript) at MIC/2 concentration, an attribute not reported for the Thymus comparator [1].

Antimicrobial activity MIC Staphylococcus aureus

Antifungal Efficacy Ranking: Summer Savory Oil Versus Thyme and Oregano Oils Against Monilinia fructicola

A controlled in vitro poison agar assay compared the antifungal efficacy of white thyme oil (thymol 52.3%), oregano oil (carvacrol 71.0%), and summer savory oil (carvacrol 43.8%) against five Monilinia fructicola isolates from peach [1]. All essential oils exhibited antifungal activity; however, summer savory oil showed the least effectiveness and stability among the four treatments tested (white thyme, oregano, 1:1 thyme:oregano mixture, and summer savory) based on Gompertz growth curve modeling [1]. The minimum inhibitory concentration (MIC) values across all oils ranged from 200 to 500 μl/liter, and minimum fungicidal concentration (MFC) values varied from 500 to 750 μl/liter, depending on the fungal isolate and oil treatment [1].

Antifungal activity Monilinia fructicola Postharvest disease

Antioxidant Activity of Summer Savory Essential Oil: DPPH IC50 Compared to Synthetic Antioxidant BHT

The DPPH radical-scavenging activity of summer savory essential oil was directly compared to the synthetic antioxidant butylated hydroxytoluene (BHT) [1]. The IC50 of the essential oil was 10.63 ± 0.15 μg/ml, closely approaching the IC50 of BHT at 9.45 ± 0.09 μg/ml [1]. This represents a difference of only 1.18 μg/ml (approximately 12% higher IC50), indicating potent antioxidant activity comparable to a widely used synthetic standard. In independent studies, DPPH IC50 values as low as 0.99–1.01 μg/ml have been reported for summer savory essential oil from Iran, demonstrating geographic variability in antioxidant potency [2].

Antioxidant activity DPPH assay Free radical scavenging

ISO 7928-2:1991 Specification Separates Summer Savory from Winter Savory in International Trade

The International Organization for Standardization (ISO) has published separate specification standards for summer savory (ISO 7928-2:1991, Satureja hortensis Linnaeus) and winter savory (ISO 7928-1, Satureja montana Linnaeus) [1]. These standards define distinct requirements for physical characteristics, chemical composition, and labeling, establishing a formal regulatory framework that precludes species interchangeability in international trade [1]. Summer savory oil also holds a distinct FEMA GRAS designation (FEMA No. 3013) separate from winter savory oleoresin (FEMA No. 3012), with different use levels in food categories [2]. This dual-standard framework means that procurement of 'savory oil' without species-level specification risks non-compliance with both ISO and food regulatory requirements.

ISO specification Quality standard Procurement compliance

Evidence-Backed Application Scenarios for Summer Savory Essential Oil (Satureja hortensis, CAS 8016-68-0)


Natural Food Preservation Where Carvacrol-Driven Broad-Spectrum Antimicrobial Activity Is Required

Summer savory essential oil with certified carvacrol content (≥40%) can serve as a natural antimicrobial preservative in food matrices, supported by demonstrated MIC values of 0.025–0.78 µl/ml against Gram-negative bacteria and 0.05–0.39 µl/ml against Gram-positive bacteria [1]. The dual antimicrobial and antioxidant (DPPH IC50 ~10.6 µg/ml) profile enables single-additive strategies that simultaneously address microbial spoilage and lipid oxidation in emulsified food products [2]. Procurement specifications should mandate a GC-MS Certificate of Analysis confirming carvacrol ≥40%, thymol ≤25%, and p-cymene ≤10% to ensure the carvacrol-dominant phenotype that differentiates it from thyme or oregano oils.

Anti-Virulence and Antibiofilm Research Targeting Staphylococcus aureus Quorum Sensing

The unique anti-quorum sensing activity of summer savory essential oil—demonstrated by significant down-regulation of the hld gene (RNAIII transcript) at sub-MIC (MIC/2) concentrations [1]—positions this oil as a research tool for anti-virulence studies that cannot be replicated using thymol-dominant thyme oil or carvacrol-dominant oregano oil at equivalent phenol concentrations. The combination of bacteriostatic (MIC 0.125 µl/ml), bactericidal (MBC 0.125 µl/ml), and anti-biofilm activity at sub-MIC levels [1] provides a multi-mechanism anti-staphylococcal profile that supports procurement for pharmaceutical research into non-antibiotic anti-infective strategies.

FEMA GRAS-Compliant Flavoring Agent with Distinct Regulatory Identity

For food and beverage manufacturers requiring GRAS-certified flavoring ingredients, summer savory oil carries the specific FEMA number 3013 with defined use levels distinct from winter savory (FEMA 3012) [1]. The ISO 7928-2:1991 standard provides a procurement-grade specification framework that ensures species identity, physical properties (density 0.875–0.954 g/cm³ at 25°C), and sensory profile (fresh, medicinal, spicy, thyme-like notes) [2]. This regulatory specificity prevents the substitution errors that can occur when generic 'savory oil' is ordered, ensuring compliance with 21 CFR 182.20 and international food additive regulations.

Carvacrol-Rich Feedstock for Green Chemistry and Natural Product Derivatization

Cultivated summer savory cultivars (e.g., cv. Saturn) yield essential oil with carvacrol content reaching 39.3–63.7%, approaching the carvacrol levels found in oregano oil (60–90%) but from a botanically distinct source with different sustainability and agricultural profiles [1][2]. Breeding programs targeting high carvacrol content, high essential oil yield, and superior agronomic traits make summer savory a prospective industrial crop for carvacrol isolation, particularly in temperate growing regions where oregano cultivation is less viable [3]. Procurement for derivatization should specify carvacrol content ≥55% and essential oil yield ≥1.5% (v/w) from certified cultivars.

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